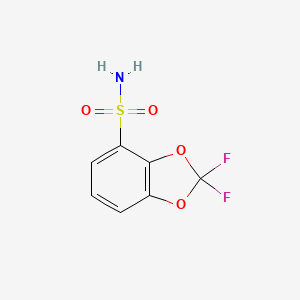

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” is a chemical compound with the molecular formula C8H4F2O4 . It appears as white to pale cream crystals or powder .

Molecular Structure Analysis

The molecular structure of “2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” can be represented by the SMILES stringOC(=O)C1=CC=CC2=C1OC(F)(F)O2 . Physical And Chemical Properties Analysis

The “2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” has a density of 1.303 g/mL at 25 °C and a refractive index (n20/D) of 1.444 . It is in the form of a liquid .科学的研究の応用

Acid-Mediated Formation of Trifluoromethyl Sulfonates

Research by Koller et al. (2009) in "Chemical Communications" demonstrates the trifluoromethylation of various sulfonic acids using a hypervalent iodine trifluoromethylating agent. This process, which occurs under mild conditions, showcases the potential application of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in synthesizing trifluoromethyl sulfonates, an important class of compounds in organic synthesis and pharmaceuticals (Koller et al., 2009).

Preparation and Reactions with Alkynyltrimethylsilanes

Zhdankin et al. (1996), in their study published in "The Journal of Organic Chemistry," explored the preparation of organosulfonyloxy derivatives and their reactions with alkynyltrimethylsilanes. This study highlights the utility of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in creating complex organic compounds with potential applications in materials science and organic chemistry (Zhdankin et al., 1996).

Difluoromethyl 2-Pyridyl Sulfone as a Gem-Difluoroolefination Reagent

Zhao et al. (2010) reported in "Organic Letters" the use of difluoromethyl 2-pyridyl sulfone as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones. This study underscores the significance of difluoromethyl groups in chemical reactions and suggests potential applications for 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in advanced organic synthesis and medicinal chemistry (Zhao et al., 2010).

Transformation of Sulfamethoxazole in Chlorination Reactions

Dodd and Huang (2004) in "Environmental Science & Technology" studied the transformation of sulfamethoxazole, a sulfonamide antibiotic, in reactions with chlorine. This research could imply potential applications of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in environmental chemistry, particularly in understanding the fate of similar compounds during water treatment processes (Dodd & Huang, 2004).

Safety and Hazards

The “2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” is classified as a skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking medical advice if skin or eye irritation occurs .

特性

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO4S/c8-7(9)13-4-2-1-3-5(6(4)14-7)15(10,11)12/h1-3H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUAYWRSUBGEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)OC(O2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2982233.png)

![2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2982236.png)

![(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982244.png)

![2-[(2-furylmethyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B2982245.png)

![methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2982247.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate](/img/structure/B2982248.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2982249.png)

![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2982255.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid](/img/structure/B2982256.png)